molecular formula C21H17N3O3S B297845 methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

Cat. No. B297845
M. Wt: 391.4 g/mol
InChI Key: SJHVIOZFDNDZJU-ZCXLDBAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a thiazolidinone derivative that has shown promising results in its ability to inhibit certain biological processes, making it a potentially valuable tool in the study of various diseases and physiological processes.

Mechanism of Action

The mechanism of action of methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate involves its ability to inhibit certain biological processes, including the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain receptors involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, it has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons. In autoimmune diseases, it has been shown to have anti-inflammatory effects and may help to reduce inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate in lab experiments include its ability to inhibit certain biological processes, making it a potentially valuable tool in the study of various diseases and physiological processes. Its ability to induce apoptosis and inhibit cell proliferation in cancer cells makes it a potential chemotherapeutic agent. Its neuroprotective and anti-inflammatory effects make it a potential treatment for neurodegenerative and autoimmune diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

For research on methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate include further studies on its mechanisms of action and potential side effects. It may also be valuable to study its potential applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further research may be needed to optimize its synthesis and purification methods for use in lab experiments.

Synthesis Methods

The synthesis of methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate involves the reaction of 2-amino-4-methylbenzoic acid with 2-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-thiazolidine-5-carboxylic acid in the presence of methanol and a catalyst. The resulting compound can then be purified and isolated through various techniques such as chromatography or recrystallization.

Scientific Research Applications

Methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, it has been shown to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. In neuroscience, it has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been shown to have anti-inflammatory properties and may have potential as a treatment for autoimmune diseases.

properties

Product Name

methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H17N3O3S/c1-24-19(25)18(11-14-12-22-17-6-4-3-5-16(14)17)28-21(24)23-15-9-7-13(8-10-15)20(26)27-2/h3-12,22H,1-2H3/b18-11+,23-21?

InChI Key

SJHVIOZFDNDZJU-ZCXLDBAHSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CNC3=CC=CC=C32)/SC1=NC4=CC=C(C=C4)C(=O)OC

SMILES

CN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CN1C(=O)C(=CC2=CNC3=CC=CC=C32)SC1=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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